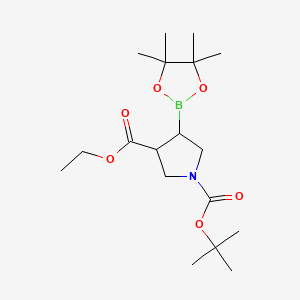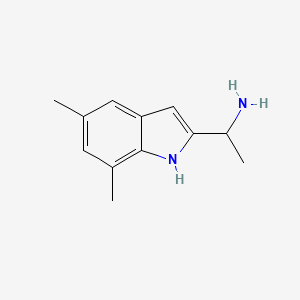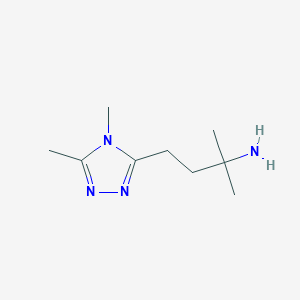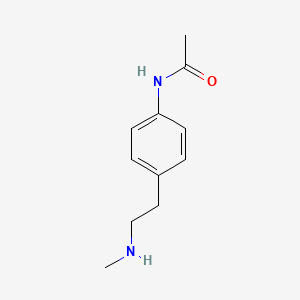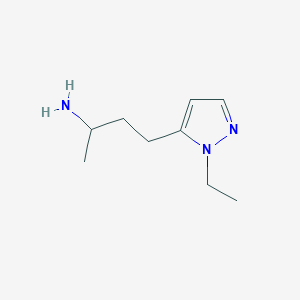
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and an amine group on a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable butan-2-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the butane chain under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Uniqueness
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and amine functionality on the butane chain make it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-(2-ethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-3-12-9(6-7-11-12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |
Clave InChI |
RDTNGEDHDXYFEP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




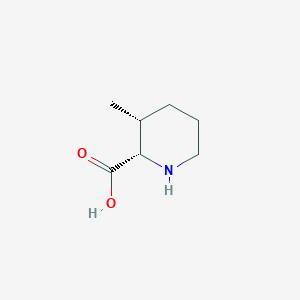

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)

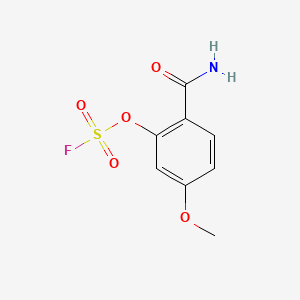
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
